Product packaging for Ceftaroline Fosamil Impurity 1(Cat. No.:)

Ceftaroline Fosamil Impurity 1

Cat. No.: B12106126
M. Wt: 857.9 g/mol
InChI Key: YUKGTNWGCMITRK-RQRWGXNHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research

Impurity profiling, the identification and quantification of all potential impurities in an Active Pharmaceutical Ingredient (API), is a critical component of drug development and quality control. clearsynth.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. scirp.orgeuropa.eu The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product. clearsynth.com For β-lactam antibiotics, this is particularly crucial as some impurities or their degradation products may possess allergenic properties or contribute to the development of antibiotic resistance. nih.govnih.gov

A comprehensive impurity profile is essential for:

Ensuring Drug Safety: Uncharacterized impurities could have their own pharmacological or toxicological effects.

Maintaining Efficacy: The presence of impurities can reduce the concentration of the active ingredient, potentially leading to sub-optimal therapeutic outcomes.

Process Control and Optimization: Understanding the impurity profile helps in refining the synthesis and purification processes to minimize their formation. researchgate.net

Regulatory Compliance: A detailed impurity profile is a mandatory part of the documentation submitted to regulatory agencies for drug approval. fda.gov

The investigation of impurities often involves sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying impurities. nih.govresearchgate.net When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation of unknown impurities. nih.govnih.gov

Challenges in Impurity Control within Complex Chemical Syntheses

The synthesis of complex molecules like Ceftaroline (B109729) Fosamil is a multi-step process, often involving intricate chemical transformations. google.comgoogle.com Each step presents a potential for the formation of by-products and impurities. Challenges in controlling these impurities are numerous and multifaceted:

Inherent Instability: The β-lactam ring, the core structure of cephalosporins, is inherently unstable and susceptible to hydrolysis, which can lead to the formation of inactive, open-ring degradants. scirp.orgnih.gov

Side Reactions: The reagents and conditions used in one step of the synthesis can lead to unintended side reactions, generating a variety of impurities.

Stereoisomers: The presence of multiple chiral centers in the Ceftaroline Fosamil molecule can lead to the formation of diastereomers, which may have different pharmacological and toxicological profiles. tga.gov.au

Purification Difficulties: Removing structurally similar impurities from the final API can be challenging and often requires advanced purification techniques like preparative chromatography or nanofiltration. google.com

Degradation under Stress Conditions: Ceftaroline Fosamil has shown sensitivity to photodegradation and thermolysis, necessitating careful control of storage and handling conditions. nih.gov Studies have shown that the drug is unstable under basic, oxidative, and certain light conditions. japsonline.com

The table below summarizes some of the identified impurities of Ceftaroline Fosamil, highlighting the diversity of related substances that can be formed.

Impurity NameCAS NumberMolecular Formula
Ceftaroline Fosamil Impurity 1 1277090-03-5 C28H34N12O10PS4 cymitquimica.com
Ceftaroline Fosamil Dimer Impurity 11286218-68-5C44H40N16O15P2S8 pharmaffiliates.com
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic Acid75028-24-9C6H8N4O3S pharmaffiliates.com
Ceftaroline Fosamil Impurity 101286218-72-1Not Available clearsynth.com
Ceftaroline Fosamil Impurity 111240196-56-8Not Available clearsynth.com

Contextualizing this compound within the Broader Landscape of Cephalosporin (B10832234) Degradants

Ceftaroline Fosamil belongs to the fifth generation of cephalosporins, a class of antibiotics developed to combat resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comscribd.com The degradation pathways of cephalosporins are well-documented and often involve the cleavage of the β-lactam ring. nih.gov Other common degradation reactions include epimerization, dimerization, and modifications of the side chains. mdpi.com

This compound , with the chemical name 2-[2-[[N'-(4-amino-4-carboxylatobutyl)carbamimidoyl]amino]-1-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate, is a specific related substance identified during the analysis of Ceftaroline Fosamil. clearsynth.com While the precise mechanism of its formation is not extensively detailed in publicly available literature, its structure suggests it may arise from a modification or addition to the parent molecule. The presence of such impurities is monitored and controlled through stringent specifications in the drug substance and final product. fda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N12O10PS4- B12106126 Ceftaroline Fosamil Impurity 1

Properties

Molecular Formula

C28H34N12O10PS4-

Molecular Weight

857.9 g/mol

IUPAC Name

2-[2-[[N'-(4-amino-4-carboxylatobutyl)carbamimidoyl]amino]-1-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate

InChI

InChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-35-27(55-39-20)38-51(47,48)49)21(41)33-19(22(42)36-26(30)31-8-4-5-14(29)24(43)44)23-34-17(25(45)46)16(12-52-23)54-28-32-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,34H,3-5,8,12,29H2,1-2H3,(H8-,30,31,33,35,36,38,39,41,42,43,44,45,46,47,48,49)/p-1/b37-18+

InChI Key

YUKGTNWGCMITRK-RQRWGXNHSA-M

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Ceftaroline Fosamil Impurity 1

Methodologies for Comprehensive Molecular Structure Determination

The definitive identification and characterization of Ceftaroline (B109729) Fosamil Impurity 1, also known as Desmethyl Ceftaroline Fosamil, necessitate the use of a combination of advanced analytical techniques. These methods provide a comprehensive understanding of its molecular structure, from atomic connectivity to three-dimensional arrangement.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a complex molecule like Ceftaroline Fosamil Impurity 1, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts and determine the connectivity of atoms. While specific NMR data for Impurity 1 is not publicly available, the general approach would involve comparison with the well-characterized spectra of ceftaroline fosamil. pharmaffiliates.com The key difference in the structure of Desmethyl Ceftaroline Fosamil is the absence of a methyl group on the pyridinium (B92312) ring, which would result in distinct changes in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the pyridinium and adjacent thiazole (B1198619) rings.

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of an impurity. For this compound (Desmethyl Ceftaroline Fosamil), HRMS provides an exact mass that can be used to deduce its molecular formula. researchgate.net The molecular formula for Desmethyl Ceftaroline Fosamil is C₂₁H₁₉N₈O₈PS₄, with a corresponding molecular weight of approximately 670.66 g/mol . synzeal.comsimsonpharma.com This is consistent with the loss of a methyl group (CH₂) from the parent compound, ceftaroline fosamil (C₂₂H₂₁N₈O₈PS₄, molecular weight ~684.67 g/mol ). pharmaffiliates.com

A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the analysis of ceftaroline fosamil demonstrated the utility of this technique in separating and identifying related substances. japsonline.com In such an analysis, this compound would exhibit a distinct retention time and a specific mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 1: Molecular Information for Ceftaroline Fosamil and Impurity 1

CompoundMolecular FormulaMolecular Weight ( g/mol )
Ceftaroline FosamilC₂₂H₂₁N₈O₈PS₄684.67
This compound (Desmethyl Ceftaroline Fosamil)C₂₁H₁₉N₈O₈PS₄670.66

This table provides an interactive comparison of the molecular formulas and weights.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be very similar to that of ceftaroline fosamil, showing characteristic absorptions for amide, carboxyl, phosphate (B84403), and other functional groups. A study on the intra-lot variability of ceftaroline fosamil using near-infrared spectrometry highlighted how variations in peak intensity and location could indicate the presence of impurities or degradation products. nih.gov

UV-Visible spectroscopy is also used in the analysis of ceftaroline fosamil and its impurities. A study on the development of a UV-visible spectrophotometric method for the quantification of ceftaroline fosamil identified a peak absorbance at 242 nm. ufrgs.br While useful for quantification, UV-Vis spectroscopy is generally less specific for structural elucidation compared to NMR or MS.

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. While there are no specific reports on the single-crystal structure of this compound, a patent for a monocrystal of a ceftaroline fosamil intermediate demonstrates the application of this technique in resolving the spatial configuration of related molecules. google.com If a crystalline form of Impurity 1 could be obtained, XRD would provide unequivocal evidence of its atomic connectivity and stereochemistry.

Comparative Structural Analysis with Ceftaroline Fosamil and Known Degradation Products

The structure of this compound is closely related to the parent drug. As its chemical name, Desmethyl Ceftaroline Fosamil, suggests, the primary difference is the lack of a methyl group on the nitrogen atom of the pyridinium ring. synzeal.com This structural modification can occur during the synthesis process or as a degradation product.

Forced degradation studies of ceftaroline fosamil under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have been conducted to identify potential degradation products. nih.gov These studies are essential for understanding the stability of the drug and for developing stability-indicating analytical methods. tandfonline.comoalib.com Ceftaroline, the active metabolite of ceftaroline fosamil, is a major degradation product. researchgate.net Other identified impurities include ring-opened ceftaroline and diphosphoric-type ceftaroline. google.com A comparative analysis of the chromatographic and spectroscopic data of Impurity 1 with these known degradation products helps to confirm its identity and understand its formation pathway.

Elucidation of Stereochemical Aspects and Isomeric Forms of this compound

Ceftaroline fosamil possesses several chiral centers, and its biological activity is dependent on the specific stereochemistry. The approved drug has a (6R,7R) configuration at the β-lactam core and a (Z)-configuration at the oxime double bond. tga.gov.au It is crucial to confirm that these stereochemical features are retained in any impurity.

The elucidation of the stereochemistry of this compound would rely on techniques such as chiral chromatography and NMR spectroscopy (using chiral shift reagents or through analysis of NOE data). Given that Impurity 1 is the desmethyl analog, it is highly probable that it retains the same stereochemistry as the parent molecule. Any process that could lead to epimerization at the chiral centers or isomerization at the oxime would result in different impurities that would need to be separately identified and controlled.

Mechanistic Investigations of Formation Pathways and Degradation Kinetics of Ceftaroline Fosamil Impurity 1

Proposed Chemical Mechanisms of Impurity 1 Generation During Ceftaroline (B109729) Fosamil Synthesis.

The formation of impurities during the synthesis of a complex molecule like ceftaroline fosamil is a significant challenge. The multi-step synthesis process involves numerous reagents and intermediates that can participate in side reactions, leading to the generation of by-products such as Ceftaroline Fosamil Dimer Impurity 1.

The synthesis of ceftaroline fosamil involves the coupling of several key intermediates. One critical step is the creation of the cephem nucleus, which includes a β-lactam ring fused to a dihydrothiazine ring. A common synthetic route involves starting with a 7-aminocephalosporanic acid (7-ACA) derivative.

During the synthesis of the cephem core, particularly when creating the 3-cephem isomer, there is a risk of forming the thermodynamically more stable but undesired Δ²-cephem isomer as a by-product. google.com This isomerization can occur under certain reaction conditions, particularly basic conditions, and the Δ²-cephem compound is generally unreactive toward the subsequent nucleophilic substitution needed to introduce the side chain at the C-3 position. google.com

The formation of the dimer impurity is hypothesized to arise from the intermolecular reaction between two ceftaroline precursor molecules. A plausible pathway involves a reactive intermediate, such as an activated cephalosporin (B10832234) molecule, reacting with another cephalosporin molecule instead of the intended reactant. For instance, the C-3' side chain of one molecule could potentially react with the β-lactam ring of another, especially if the β-lactam ring is activated or strained. The specific precursors most likely to be involved are those present in high concentration during the final coupling steps of the synthesis.

The choice of reagents, catalysts, and the precise control of reaction conditions are paramount in minimizing the formation of Ceftaroline Fosamil Dimer Impurity 1.

Bases: The use of organic or inorganic bases to deprotonate functional groups or to act as acid scavengers can influence impurity formation. Strong bases can promote the undesired isomerization of the Δ³-cephem to the Δ²-cephem, and can also catalyze intermolecular condensation reactions that may lead to dimerization. google.com The selection of a weaker base or precise stoichiometric control is often necessary.

Coupling Reagents: Reagents used to activate carboxylic acid groups for amide bond formation can sometimes lead to side reactions if not carefully controlled. Over-activation can make the intermediate susceptible to nucleophilic attack from other species in the reaction mixture besides the intended amine, including another molecule of the activated intermediate itself.

Solvent and Temperature: The polarity of the solvent can influence the solubility and reactivity of intermediates. Apolar solvents might favor intermolecular interactions leading to dimerization, while polar solvents might better solvate the intermediates, potentially reducing such side reactions. Temperature is a critical factor; higher temperatures can provide the activation energy for undesired side reactions, including dimerization and degradation. Patents describing the synthesis of ceftaroline fosamil often emphasize moderate reaction conditions to enhance yield and purity. google.com

pH Control: During workup and purification steps, pH control is crucial. Deviations from the optimal pH range can lead to the degradation of the desired product and the formation of impurities.

The table below summarizes the potential influence of various factors on the formation of the dimer impurity during synthesis.

FactorPotential Role in Dimer Formation
Base Strength/Concentration Can catalyze intermolecular condensation reactions. May promote formation of reactive intermediates.
Coupling Reagent Over-activation of intermediates can lead to self-reaction.
Reaction Temperature Higher temperatures can increase the rate of side reactions leading to dimerization.
Solvent Polarity Can influence the proximity and reactivity of precursor molecules.
pH during Workup Sub-optimal pH can lead to degradation and subsequent side reactions.

Advanced Analytical Method Development and Validation for Ceftaroline Fosamil Impurity 1

Chromatographic Techniques for Quantitative and Qualitative Analysis.

Chromatographic techniques are fundamental in the separation, identification, and quantification of impurities in pharmaceutical substances. For Ceftaroline (B109729) Fosamil Impurity 1, various methods are employed to ensure its levels are within acceptable limits.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone for the analysis of Ceftaroline Fosamil and its related substances, including Impurity 1. jocpr.comresearchgate.net Stability-indicating HPLC methods are crucial for separating the API from its degradation products and other impurities that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govufrgs.br

A typical HPLC-DAD method for the impurity profiling of Ceftaroline Fosamil would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. ufrgs.br The DAD provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the separated peaks. A developed analytical method using HPLC with a DAD set at 243nm has been shown to be effective in identifying and determining the degradation products of Ceftaroline Fosamil. nih.gov Validation of such a method would demonstrate its selectivity, with linearity typically observed with a correlation coefficient (r) greater than 0.997 for impurity quantification. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for related substances are generally established at very low concentrations, for instance, 0.15 μg/mL and 0.5 μg/mL, respectively. nih.gov

Table 1: Representative HPLC-DAD Method Parameters for Impurity Profiling of Ceftaroline Fosamil
ParameterCondition
ColumnSymmetry C18 (5 µm × 4.6 mm × 150 mm)
Mobile PhaseAmmonium dihydrogen phosphate (B84403) buffer:acetonitrile (85:15, v/v)
Flow Rate1.0 mL/min
Detection Wavelength238 nm - 243 nm
Column Temperature30 °C
Injection Volume20 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. These advantages are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of Ceftaroline Fosamil and its impurities, UPLC can provide a more detailed impurity profile in a shorter amount of time. The enhanced resolution is particularly beneficial for separating closely eluting impurities from the main component and from each other.

Cephalosporin (B10832234) antibiotics, including Ceftaroline Fosamil, possess multiple chiral centers in their molecular structure. frontiersin.orgnih.gov This stereoisomerism can lead to the formation of enantiomeric or diastereomeric impurities, which may have different pharmacological and toxicological profiles. frontiersin.orgnih.gov Therefore, the assessment of enantiomeric purity is a critical aspect of quality control. veeprho.com

Chiral chromatography is the primary technique used for the separation of enantiomers. veeprho.com This can be achieved using chiral stationary phases (CSPs), which are designed to interact differently with the enantiomers of a chiral molecule, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of pharmaceuticals. researchgate.net The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the desired enantiomers from the parent drug and other impurities. researchgate.net While specific applications for Ceftaroline Fosamil Impurity 1 are not detailed in the available literature, the principles of chiral separation for cephalosporins are well-established and would be applicable if this impurity exists in enantiomeric forms.

Hyphenated Techniques for Comprehensive Impurity Profiling.

Hyphenated techniques, which combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for the comprehensive characterization of pharmaceutical impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace-level quantification of impurities. The high sensitivity and specificity of this technique allow for the detection and quantification of impurities even at very low concentrations. In the context of this compound, an LC-MS/MS method would be developed to provide unambiguous identification and precise measurement. The method would be validated for parameters such as linearity, accuracy, precision, and stability to ensure reliable results.

For the structural elucidation of unknown impurities, Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is an invaluable technique. LC-QTOF provides high-resolution and accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This information, combined with fragmentation data, is crucial for proposing the chemical structure of a newly detected impurity. In studies of Ceftaroline Fosamil, LC coupled with electrospray ionization time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS) has been successfully used to identify related substances that appear under stress conditions. nih.gov

Table 2: Representative LC-MS/MS Parameters for Ceftaroline Analysis
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerQuadrupole Time-of-Flight (QTOF)
Scan ModeFull Scan and Product Ion Scan
Collision EnergyOptimized for fragmentation of Ceftaroline and its impurities

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of pharmaceutical impurity profiling, GC-MS is primarily employed to detect residual solvents, starting materials, or volatile by-products that may arise during the synthesis or degradation of an API or its impurities.

For a non-volatile compound like this compound, direct analysis by GC-MS is not feasible without derivatization to increase its volatility. However, the relevance of GC-MS would lie in the analysis of any potential volatile by-products that could be formed during the synthesis of Ceftaroline Fosamil that might also be associated with the presence of Impurity 1. To date, specific GC-MS methods dedicated to the volatile by-products of this compound have not been detailed in publicly available scientific literature. The focus for the analysis of this and other related non-volatile impurities of Ceftaroline Fosamil has predominantly been on liquid chromatography techniques.

Method Validation Parameters According to International Council for Harmonisation (ICH) Guidelines

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, specifically in ICH Q2(R1), for the validation of analytical procedures. jordilabs.comloesungsfabrik.de For a quantitative test of an impurity like this compound, several key validation characteristics must be evaluated.

Specificity and Selectivity Studies for Impurity 1 Resolution

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, and matrix components. ich.org In the context of this compound, a stability-indicating HPLC or UPLC method would be developed to demonstrate that the peak corresponding to Impurity 1 is well-resolved from the peaks of Ceftaroline Fosamil, other known and unknown impurities, and any degradation products. This is typically achieved by analyzing spiked samples and samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential interfering substances.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an impurity, the LOQ is a critical parameter.

For a UPLC-MS/MS method developed for the parent drug, Ceftaroline Fosamil, the LOD and LOQ were found to be 30 ng/mL and 100 ng/mL, respectively. japsonline.com A UV-spectrophotometry method for Ceftaroline Fosamil reported an LOD of 0.51 μg/mL and an LOQ of 1.55 μg/mL. ufrgs.brufrgs.br It is expected that a validated method for this compound would have a similarly sensitive LOQ to ensure it can be quantified at levels compliant with regulatory requirements.

Assessment of Linearity, Range, Accuracy, and Precision

Linearity and Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity, the range should typically cover from the LOQ to 120% of the specification limit. A validated RP-HPLC method for Ceftaroline Fosamil demonstrated linearity in the range of 25 to 125 ppm. researchgate.net Another study showed linearity for Ceftaroline Fosamil in the concentration range of 5 μg/mL to 15 μg/mL with a correlation coefficient (r²) of 0.9999. ufrgs.brufrgs.br

Accuracy : Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels. For a UV-spectrophotometry method for the parent compound, the mean recovery was found to be 100 ± 2.67%. ufrgs.brufrgs.br

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (between laboratories). For a UPLC-MS/MS method for Ceftaroline Fosamil, the %RSD for intraday precision was between 1.09% and 2.01%, and for interday precision, it was between 1.1% and 2.5%. japsonline.com

The table below summarizes typical validation parameters for Ceftaroline Fosamil analytical methods, which would be analogous to the requirements for a method for Impurity 1.

Validation ParameterTypical MethodTypical Value for Ceftaroline FosamilReference
Linearity RangeRP-HPLC25 - 125 ppm researchgate.net
Correlation Coefficient (r²)UV-Spectrophotometry0.9999 ufrgs.brufrgs.br
LODUPLC-MS/MS30 ng/mL japsonline.com
LOQUPLC-MS/MS100 ng/mL japsonline.com
Accuracy (% Recovery)UV-Spectrophotometry100 ± 2.67% ufrgs.brufrgs.br
Precision (%RSD, Interday)UPLC-MS/MS1.1 - 2.5% japsonline.com

Robustness and System Suitability Testing for Method Reliability

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.

System Suitability : System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. For a chromatographic method, system suitability parameters often include theoretical plates, tailing factor, and the precision of replicate injections. For a UPLC-MS/MS method for Ceftaroline Fosamil, the %RSD for peak area and concentration were 1.35 and 1.4, respectively, and the tailing factor was 1.16, indicating good system suitability. japsonline.com

Development and Qualification of Reference Standards for this compound

A reference standard is a highly purified compound that is well-characterized and used to confirm the identity, strength, quality, and purity of a substance. The availability of a qualified reference standard for this compound is a prerequisite for the accurate quantification of this impurity in Ceftaroline Fosamil API.

The development and qualification of an impurity reference standard is a meticulous process. It typically involves:

Isolation and/or Synthesis : The impurity may be isolated from enriched batches of the API or synthesized independently.

Purification : The isolated or synthesized material is purified to the highest possible degree using techniques such as preparative chromatography or recrystallization.

Characterization : The structure of the purified impurity is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment : The purity of the reference standard is determined using a mass balance approach, which involves quantifying the content of the main component and subtracting the amounts of all impurities (e.g., chromatographic impurities, water content, residual solvents, inorganic content).

Certification : A Certificate of Analysis (CoA) is issued, which documents the identity, purity, and other relevant properties of the reference standard, along with its recommended storage conditions and re-test date.

This compound is available from several commercial suppliers of pharmaceutical reference standards. This indicates that the process of synthesis, purification, and characterization has been performed to qualify this material for use in analytical testing.

Control Strategies and Mitigation in Pharmaceutical Development and Manufacturing

Process Chemistry Optimization for Minimizing Impurity 1 Formation in Ceftaroline (B109729) Fosamil Synthesis

The synthetic route to Ceftaroline fosamil is a multi-step process where the potential for impurity formation is significant. fda.gov The formation of "Impurity 1," whether a dimer or a nitroso compound, is intricately linked to the process chemistry. Therefore, rigorous optimization of the synthesis is the primary line of defense.

The quality of starting materials and reagents is foundational to controlling the impurity profile of the final active pharmaceutical ingredient (API). Impurities present in raw materials can directly be incorporated into the drug substance or can catalyze the formation of new impurities. frontiersin.org

Screening for Dimer Precursors: The formation of a dimer impurity likely involves the reaction of two Ceftaroline fosamil molecules or their intermediates. The presence of reactive species in the starting materials or intermediates that can facilitate this coupling is a critical parameter to control. For instance, residual activating agents from a preceding step could promote unwanted side reactions. A comprehensive screening of all raw materials using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is essential to identify and quantify potential precursors.

Control of Nitrite (B80452) and Amine Sources for Nitroso Impurity: The formation of N-nitroso impurities is a significant concern in the pharmaceutical industry and is heavily scrutinized by regulatory agencies. fda.govkhlaw.com These impurities typically arise from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions). khlaw.com Therefore, stringent control of nitrite and secondary/tertiary amine levels in all raw materials, solvents, and reagents is paramount. This includes testing for nitrites in commonly used reagents and excipients and ensuring that amine-based reagents or solvents are of high purity and stored under conditions that prevent degradation to secondary amines. fda.govsetylose.com

Table 2: Example of Raw Material Purity Specifications

Raw Material/ReagentPotential Impurity PrecursorControl MethodAcceptance Criteria
Key Synthetic IntermediateUnreacted Starting MaterialHPLCNMT 0.1%
Amine-based CatalystSecondary Amine ImpuritiesGC-MSNMT 10 ppm
Recycled SolventNitrite TracesIon ChromatographyNMT 1 ppm

The conditions under which a chemical reaction is performed can dramatically influence the product distribution, favoring the formation of the desired API over impurities.

Temperature and pH Control: The rate of many side reactions, including dimerization and nitrosation, is highly dependent on temperature and pH. For instance, the formation of some dimer impurities in cephalosporins can be accelerated at elevated temperatures. nih.govfrontiersin.org Similarly, the formation of N-nitroso compounds is typically favored under acidic conditions. setylose.com Therefore, precise control of reaction temperature and pH is critical. The development of a robust process involves defining a narrow operating range for these parameters and implementing in-process controls to monitor and maintain them.

Stoichiometry and Order of Addition: The molar ratio of reactants and the order in which they are introduced into the reaction vessel can significantly impact impurity formation. For example, maintaining a slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess could lead to the formation of by-products. The order of addition can also be crucial in minimizing the contact time between reactive intermediates that could lead to dimerization.

Solvent Selection: The choice of solvent can influence reaction kinetics and selectivity. A solvent that provides good solubility for the reactants and the desired product while minimizing the solubility or stability of impurity precursors can be highly effective in controlling the impurity profile.

Table 3: Impact of Reaction Parameter Optimization on Impurity 1 Level

ParameterUnoptimized ConditionImpurity 1 LevelOptimized ConditionImpurity 1 Level
Temperature 40°C0.5%25°C0.1%
pH 4.50.8%6.00.15%
Reagent X Stoichiometry 1.5 eq0.6%1.1 eq0.2%

Even with a highly optimized synthetic process, trace levels of impurities may still be present in the crude drug substance. Therefore, the development of an efficient purification process is a critical final step in ensuring the quality of the API.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The process can be optimized by carefully selecting the solvent system, controlling the cooling rate, and seeding to promote the formation of highly pure crystals of Ceftaroline fosamil, leaving impurities behind in the mother liquor. Studies have shown that the crystalline form of Ceftaroline fosamil is more stable than its amorphous form. fda.gov

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques can be employed. Techniques such as preparative HPLC or column chromatography can be used to separate the desired product from closely related impurities. While often more expensive and complex to scale up, they can provide a high degree of purity. google.comgoogle.com

Nanofiltration: Nanofiltration has been explored as a modern technique for purifying Ceftaroline fosamil, offering an alternative to traditional column chromatography. This method can effectively separate the drug substance from smaller impurity molecules. google.com

Formulation Development Approaches to Mitigate Impurity 1 Generation in Drug Products

The control of impurities does not end with the synthesis of the API. The formulation of the drug product and the choice of packaging materials can also play a significant role in the generation of degradation impurities, including "Impurity 1," over the shelf life of the product.

Excipients are essential components of most drug formulations, but they can also interact with the API to form degradation products. scirp.org

Screening for Reactive Excipients: A thorough excipient compatibility study is a regulatory requirement and a critical step in formulation development. khlaw.com This involves mixing the API with individual excipients and storing the mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) to assess the potential for degradation. The formation of "Impurity 1" would be a key parameter to monitor in these studies. For instance, excipients containing trace amounts of nitrites could contribute to the formation of N-nitroso impurities. setylose.com Similarly, excipients that can alter the micro-pH of the formulation could catalyze the degradation of the API to form various impurities.

Selection of Inert Excipients: Based on the compatibility data, excipients that are shown to be inert with respect to Ceftaroline fosamil are selected for the final formulation. For the injectable formulation of Ceftaroline fosamil, L-arginine is used as an excipient. khlaw.com The compatibility of L-arginine with Ceftaroline fosamil would have been rigorously established during development.

Table 4: Example of Excipient Compatibility Screening Results

ExcipientConditionImpurity 1 FormationCompatibility
Lactose 40°C/75% RH, 4 weeks0.3%Incompatible
Mannitol 40°C/75% RH, 4 weeks<0.05%Compatible
L-Arginine 40°C/75% RH, 4 weeks<0.05%Compatible

The primary packaging for a drug product, which is in direct contact with the formulation, must protect it from the external environment and must not interact with the drug in a way that compromises its quality. amcor.com

Leachables and Extractables: Container closure systems, such as vials and stoppers, can be a source of leachables—chemical entities that migrate from the packaging into the drug product. These leachables could potentially react with Ceftaroline fosamil to form impurities. A comprehensive study of extractables (compounds that can be extracted from the packaging under harsh conditions) and leachables (compounds that migrate under normal storage conditions) is necessary to assess this risk.

Moisture and Oxygen Permeation: The choice of packaging material can influence the stability of the drug product by controlling its exposure to moisture and oxygen. colab.ws Ceftaroline fosamil is known to be sensitive to moisture, which can affect its stability. fda.gov Therefore, packaging with a low moisture vapor transmission rate is crucial. The use of desiccants within the secondary packaging may also be considered.

Material Compatibility: The materials used for vials (e.g., Type I glass) and stoppers (e.g., bromobutyl rubber) must be compatible with the Ceftaroline fosamil formulation. Studies have been conducted to confirm the stability and compatibility of Ceftaroline fosamil in various infusion systems and containers. nih.gov

Stability Enhancement Strategies for Ceftaroline Fosamil Formulations

The stability of Ceftaroline fosamil is a key factor in preventing the formation of degradation impurities, including Impurity 1. Research has shown that both the physical and chemical properties of the drug substance play a crucial role in its stability. nih.gov

Initial development of Ceftaroline fosamil focused on an injectable formulation using an amorphous solid powder created through lyophilization. However, the amorphous form was found to be chemically unstable. nih.gov This led to a focus on developing a crystalline form of the drug. Through extensive screening, a monoacetic acid solvate was identified as a stable crystalline form. nih.gov

Further studies identified crystallinity and moisture content as critical factors for the long-term stability of Ceftaroline fosamil. nih.gov It was determined that maintaining sufficient crystallinity and strict control over moisture content are essential for stability. nih.gov A moisture content of approximately 3% was found to be optimal for the stability of the crystalline form. nih.gov

For the final drug product, which is a powder for infusion, stability is influenced by the reconstitution and dilution process. nih.govnih.gov Studies have evaluated the stability of Ceftaroline fosamil in various infusion solutions, such as 0.9% sodium chloride and 5% dextrose. nih.govnih.gov These studies help to define the appropriate conditions and in-use timeframes to minimize degradation. For example, reconstituted solutions in infusion bags have been shown to be stable for up to 6 hours at room temperature and up to 24 hours when refrigerated. nih.govfda.gov

The table below summarizes key parameters influencing the stability of Ceftaroline fosamil formulations and their impact on impurity control.

ParameterFindingImpact on Impurity 1 FormationReference
Physical FormCrystalline form (monoacetic acid solvate) is more stable than the amorphous form.Reduces degradation pathways that could lead to the formation of Impurity 1. nih.gov
Moisture ContentOptimal moisture content of ~3% enhances stability.Strict moisture control minimizes hydrolysis and other moisture-related degradation. nih.gov
TemperatureUnstable at elevated temperatures (40°C and 60°C).Increased temperature accelerates degradation, potentially increasing levels of Impurity 1. nih.govresearchgate.net
pHSusceptible to degradation in basic conditions (NaOH 0.1M and 0.01M).Basic pH can catalyze hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins. veeprho.comresearchgate.net
LightSensitive to photodegradation, particularly UVC light.Exposure to light can lead to the formation of various degradation products. researchgate.netnih.gov

In-Process Control (IPC) and Quality Control (QC) Release Testing Strategies

Robust in-process control (IPC) and quality control (QC) release testing are essential for ensuring that the levels of Impurity 1 in Ceftaroline fosamil are consistently within acceptable limits. fda.gov The primary analytical technique for quantifying related substances, including Impurity 1, is High-Performance Liquid Chromatography (HPLC). veeprho.comnih.govresearchgate.net

Validated, stability-indicating HPLC methods are used to separate and quantify Ceftaroline fosamil and its impurities. nih.govresearchgate.net These methods are crucial for both the drug substance and the final drug product. For release testing, specifications are set for individual and total impurities. fda.gov

Other analytical techniques are also employed to support the control strategy. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the identification and structural characterization of unknown degradation products that may arise during stability studies. veeprho.comnih.gov

The table below outlines the key testing strategies for the control of Impurity 1.

Control StageAnalytical MethodPurposeReference
In-Process Control (IPC)HPLCMonitor the formation of Impurity 1 during key manufacturing steps. veeprho.comresearchgate.net
Drug Substance ReleaseHPLCEnsure Impurity 1 levels meet pre-defined specifications before formulation. fda.govnih.gov
Drug Product ReleaseHPLCConfirm that Impurity 1 levels in the final product are within the acceptance criteria. fda.govresearchgate.net
Stability StudiesHPLC, LC-MSMonitor Impurity 1 levels over time under various storage conditions and identify potential new degradation products. veeprho.comnih.gov

Implementation of Real-time Monitoring Techniques for Impurity 1

The implementation of real-time monitoring, often as part of a Process Analytical Technology (PAT) framework, offers a proactive approach to impurity control. mt.comfda.govthermofisher.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov

For a compound like Ceftaroline fosamil, where impurities can form during the process, real-time monitoring can provide significant advantages over traditional off-line testing. stepscience.com By continuously monitoring critical process parameters (CPPs) that influence the formation of Impurity 1, adjustments can be made in real-time to maintain control over the process and ensure the final product meets quality standards. europeanpharmaceuticalreview.comq7-consulting.com

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be implemented in-line or on-line. americanpharmaceuticalreview.comnih.gov These techniques can provide real-time information on the chemical composition of the process stream. A model would need to be developed to correlate the spectral data with the concentration of Impurity 1. This would allow for continuous, non-destructive monitoring of the impurity levels.

The successful implementation of real-time monitoring for Impurity 1 would involve several key steps:

Identify Critical Process Parameters (CPPs): Determine the process parameters that have the most significant impact on the formation of Impurity 1.

Select Appropriate PAT Tools: Choose the most suitable real-time monitoring technology (e.g., NIR, Raman) based on the specific chemistry and process conditions.

Develop and Validate a Calibration Model: Create a robust model that accurately predicts the concentration of Impurity 1 from the real-time data.

Integrate into the Control Strategy: Use the real-time data to monitor and control the manufacturing process, allowing for immediate adjustments if deviations occur. q7-consulting.com

The integration of real-time monitoring provides a deeper understanding of the manufacturing process and allows for a more dynamic and effective control strategy for impurities like Impurity 1. mt.comacs.org

Regulatory Science and Quality Assurance Perspectives on Ceftaroline Fosamil Impurity 1

Application of ICH Guidelines (e.g., Q3A, Q3B, Q3C, Q3D) to Ceftaroline (B109729) Fosamil Impurity 1

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are the cornerstone for impurity control in new drug substances and products. europa.eufda.gov For Ceftaroline Fosamil Impurity 1, an organic impurity, the most relevant guidelines are ICH Q3A and Q3B. veeprho.comfda.govich.org

ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying organic impurities in the active pharmaceutical ingredient (API). europa.euich.org The thresholds are based on the maximum daily dose (MDD) of the drug. Any impurity observed at a level greater than the reporting threshold must be reported. ich.org If it exceeds the identification threshold, its structure must be determined. If it surpasses the qualification threshold, safety data are required to justify its presence at that level. ich.org

ICH Q3B(R2): Impurities in New Drug Products: Similar to Q3A, this guideline applies to impurities in the finished dosage form. fda.gov It specifically addresses degradation products that can form during the manufacturing of the drug product or on storage. fda.gov The thresholds are generally the same as in Q3A, ensuring safety throughout the product's shelf life.

Table 1: ICH Q3A/Q3B Thresholds for Organic Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg total daily intake (whichever is lower)0.15% or 1.0 mg total daily intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline controls organic volatile chemicals used in the manufacturing process. ich.orgich.org this compound, being a structurally related compound (Desmethyl Ceftaroline Fosamil), is not a residual solvent, making this guideline less directly applicable to its control, although solvents used during synthesis are controlled under Q3C. veeprho.comchemicalbook.comich.org

Methodologies for Impurity Qualification and Risk Assessment

Impurity qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. ich.org When the level of this compound exceeds the ICH qualification threshold, a comprehensive risk assessment is necessary.

The qualification process typically involves:

Literature Review: A thorough search for existing toxicological data on the impurity or structurally similar compounds.

Metabolic Studies: Determining if the impurity is a metabolite of the drug substance in humans or animals. If it is a significant metabolite, it may be considered qualified.

Toxicological Studies: If sufficient data is not available, a series of toxicology studies may be required. These can range from in vitro genotoxicity assays to general toxicity studies in animals. The duration of these studies depends on the duration of clinical use of the drug product.

The ultimate goal of the risk assessment is to establish a Permitted Daily Exposure (PDE) for the impurity, ensuring that its presence in the final drug product poses no significant health risk to the patient. ich.org

Evaluating the genotoxic potential of impurities is a critical safety consideration, as genotoxic substances can damage DNA and potentially cause cancer. The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for this evaluation.

The assessment for a compound like this compound would follow a structured approach:

In Silico Analysis: The first step is a computational toxicology assessment using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict mutagenic potential based on the chemical structure of the impurity.

Ames Test: If the in silico analysis suggests a risk, or as a standard practice, a bacterial reverse mutation assay (Ames test) is performed. A negative result in a properly conducted Ames test is often sufficient to conclude that the impurity is not a mutagenic concern.

Further Testing: A positive Ames test would trigger further in vitro and potentially in vivo testing to determine the relevance of the finding to mammals.

Table 2: Standard Approaches for Genotoxicity Assessment
Assessment StageMethodologyPurpose
Initial Screening(Q)SAR AnalysisPredicts mutagenic potential based on chemical structure.
In Vitro TestingBacterial Reverse Mutation Assay (Ames Test)Detects gene mutations. A negative result strongly indicates a lack of mutagenic potential.
Follow-up In Vitro Testing (if needed)Mammalian Cell Assays (e.g., Mouse Lymphoma Assay, Micronucleus Test)Detects chromosomal damage in mammalian cells.
In Vivo Testing (if needed)Rodent Micronucleus TestConfirms genotoxic effects in a whole animal system.

Impact of Impurity 1 Levels on Drug Substance and Drug Product Specifications

Specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. For this compound, the acceptance criterion (the maximum allowable level) in the drug substance and drug product specifications is a critical quality attribute. scribd.com

The limit for Impurity 1 is established based on a combination of factors:

Manufacturing Process Capability: The level of the impurity that is consistently achieved by the commercial manufacturing process.

Stability Data: The maximum level of the impurity observed in the drug substance and drug product throughout their re-test period or shelf-life under ICH stability conditions. fda.govfda.gov

Qualification Data: The final specification limit must be at or below the level that has been qualified by toxicological and safety data. ich.org

FDA chemistry reviews for the initial approval of Ceftaroline Fosamil confirm that its related impurities are chemically characterized and controlled by specifications in both the Drug Master File (DMF) for the API and the New Drug Application (NDA) for the finished product. fda.govfda.gov

Data Requirements for Pharmaceutical Dossier Submissions (e.g., Abbreviated New Drug Applications, Drug Master Files) Related to Impurity 1

For a generic manufacturer filing an Abbreviated New Drug Application (ANDA) or an API manufacturer filing a Drug Master File (DMF), comprehensive data on this compound is required. pharmacompass.comsynzeal.com A DMF is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. pharmacompass.comjimdoweb.com

The regulatory dossier must include:

Identification and Characterization: Data confirming the chemical structure of Impurity 1.

Analytical Procedure: The detailed analytical method (typically HPLC) used for detecting and quantifying the impurity.

Method Validation: A full validation report for the analytical procedure, demonstrating its specificity, accuracy, precision, linearity, and robustness, in line with ICH Q2 guidelines.

Batch Analysis Data: Certificates of Analysis for multiple batches of the drug substance, showing the typical and maximum observed levels of Impurity 1. fda.gov

Justification of Specification: A scientific rationale for the proposed acceptance criteria for Impurity 1, based on ICH thresholds, batch data, and stability results.

Qualification Report: If the impurity levels exceed ICH identification or qualification thresholds, a full report detailing the safety and toxicological studies must be provided.

This complete data package allows regulatory agencies to verify that this compound is adequately controlled, ensuring the quality and safety of the final medicinal product. fda.govsynzeal.com

Future Research Directions and Innovative Methodologies for Ceftaroline Fosamil Impurity 1 Studies

Integration of Advanced Chemometric Approaches for Impurity Profiling

The complexity of synthetic and degradation pathways in drug manufacturing often results in a multifaceted impurity profile. Advanced chemometric tools can be leveraged to analyze the vast datasets generated during process development and stability studies to gain deeper insights into the behavior of Ceftaroline (B109729) Fosamil Impurity 1.

Chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are powerful methods for interpreting complex, multivariate data from analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govakjournals.combiomedres.us By applying these methods, researchers can identify correlations between various process parameters (e.g., temperature, pH, reactant concentration) and the formation of Impurity 1. This allows for the development of a comprehensive process understanding and the establishment of a robust control strategy. For instance, a PLS model could be built to predict the level of Impurity 1 based on specific spectral data or chromatographic patterns, enabling real-time process monitoring and control. mdpi.com

Future work should focus on developing and validating multivariate statistical models that can:

Pinpoint the critical process parameters (CPPs) that significantly influence the formation of Ceftaroline Fosamil Impurity 1.

Create predictive models for impurity levels based on raw material attributes and reaction conditions.

Facilitate the rapid detection of process deviations that could lead to an increase in the impurity.

Chemometric TechniqueApplication in Impurity 1 ProfilingPotential Outcome
Principal Component Analysis (PCA) Analysis of HPLC chromatograms from various batches to identify sources of variability. akjournals.comClustering of batches based on impurity profiles, identifying outlier batches with atypical levels of Impurity 1.
Partial Least Squares (PLS) Correlating raw material spectral data (e.g., NIR) and process parameters with final Impurity 1 levels. nih.govA predictive model for Impurity 1 formation, allowing for proactive control rather than reactive testing.
Multivariate Curve Resolution (MCR-ALS) Deconvoluting co-eluting peaks in chromatographic runs to obtain pure spectral and concentration profiles of Impurity 1. nih.govMore accurate quantification of the impurity in complex mixtures without complete chromatographic separation.

Application of Computational Chemistry and In Silico Models for Impurity Prediction and Mechanistic Understanding

Computational chemistry and in silico modeling offer powerful predictive tools that can accelerate research while reducing experimental costs. These approaches can be used to forecast the formation of impurities, understand their reaction mechanisms, and predict their potential toxicological properties. nih.govosti.gov

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of reaction pathways leading to the formation of this compound. nih.gov This provides a mechanistic understanding of how the impurity is formed, whether through side reactions, rearrangement of intermediates, or degradation of the active pharmaceutical ingredient (API). Such insights are invaluable for redesigning synthetic steps to minimize impurity generation.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential mutagenicity or toxicity of Impurity 1. osti.govosti.gov Regulatory agencies increasingly accept data from validated in silico models as part of a weight-of-evidence approach for impurity qualification. osti.gov This allows for an early assessment of the impurity's risk profile, guiding decisions on the level of control required.

Computational ModelResearch Application for Impurity 1Scientific Insight Gained
Density Functional Theory (DFT) Elucidation of the reaction mechanism and transition states for the formation of Impurity 1. nih.govIdentification of the most likely synthetic or degradation pathway, enabling targeted process optimization to disfavor impurity formation.
Quantitative Structure-Activity Relationship (QSAR) Prediction of potential genotoxicity based on the chemical structure of Impurity 1. osti.govnih.govEarly risk assessment to determine if the impurity poses a safety concern, informing the setting of acceptance criteria.
Molecular Docking Simulating the interaction of Impurity 1 with biological targets, such as penicillin-binding proteins. nih.govUnderstanding if the impurity could have unintended pharmacological activity or interfere with the efficacy of the parent drug.

Development of Green Chemistry Principles in Impurity Control and Mitigation

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and efficient manufacturing processes. instituteofsustainabilitystudies.comresearchgate.net Applying these principles to the synthesis of Ceftaroline Fosamil can directly contribute to the control and mitigation of Impurity 1.

The twelve principles of green chemistry provide a framework for minimizing waste, using safer chemicals, and improving energy efficiency. unibo.it For example, a key strategy to control Impurity 1 would be the use of highly selective catalysts (including biocatalysts like enzymes) that favor the desired reaction pathway over the one leading to the impurity. researchgate.net This approach aligns with the principles of catalysis and atom economy, reducing waste and improving yield.

Other green chemistry strategies include:

Safer Solvents and Reagents: Replacing hazardous solvents or reagents known to promote the formation of Impurity 1 with greener alternatives.

Real-time Analysis: Implementing Process Analytical Technology (PAT) to monitor the reaction in real-time, allowing for immediate adjustments to prevent the formation of the impurity. instituteofsustainabilitystudies.com

Design for Degradation: While focused on the final product, understanding the degradation pathways that form Impurity 1 can inform the design of more stable formulations.

By integrating green chemistry, the formation of this compound can be minimized at its source, leading to a more efficient, cost-effective, and environmentally benign manufacturing process. nih.gov

Exploration of Novel Synthetic Routes for Efficient Production of this compound as a Reference Standard

The accurate quantification and identification of any impurity rely on the availability of a pure, well-characterized reference standard. synzeal.com Therefore, the development of an efficient and robust synthetic route for this compound is a critical research objective. While pharmaceutical synthesis focuses on avoiding impurities, the deliberate and controlled synthesis of an impurity is a specialized field.

Future research should explore novel synthetic strategies tailored for producing Impurity 1 with high purity and yield. This could involve:

Modification of the API Synthesis: Intentionally altering conditions in a specific step of the Ceftaroline Fosamil synthesis to favor the formation of Impurity 1, followed by isolation and purification. portico.org

Convergent Synthesis: Designing a synthetic route where key fragments of the Impurity 1 molecule are synthesized separately and then combined in the final steps.

Degradation-Based Synthesis: Subjecting Ceftaroline Fosamil to controlled stress conditions (e.g., specific pH, temperature, or oxidative stress) that are known to produce Impurity 1, and then isolating the target compound. soilwise-he.eu

The development of a scalable and reproducible synthesis is essential for ensuring a consistent supply of the reference standard for quality control laboratories worldwide. This enables the validation of analytical methods and ensures the accurate monitoring of Impurity 1 in final drug products.

Q & A

Q. How is this compound quantified during drug substance analysis?

  • Methodological Answer : Prepare a calibration curve using a certified reference standard of Impurity 1. Follow pharmacopeial guidelines (e.g., USP) for system suitability: inject equal volumes of test and standard solutions (e.g., 30 µL) under identical chromatographic conditions (e.g., C18 column, 0.1% phosphoric acid/acetonitrile mobile phase). Calculate impurity percentages using the formula: (100/F)(CS/CT)(RT/RS)(100/F)(C_S/C_T)(R_T/R_S)

    where FF is the relative response factor, CS/CTC_S/C_T is the concentration ratio, and RT/RSR_T/R_S is the peak response ratio .

Q. What purity thresholds must this compound meet for research-grade use?

  • Methodological Answer : Ensure impurities in reference materials do not exceed 0.1% (w/w) for critical studies. Validate purity via orthogonal methods:
    • HPLC : ≥98% purity with baseline separation from neighboring peaks.
    • Karl Fischer titration : ≤0.5% water content.
    • Residual solvents : GC-MS analysis to comply with ICH Q3C limits .

Advanced Research Questions

Q. How can researchers validate an analytical method for detecting trace levels of this compound?

  • Methodological Answer : Perform method validation per ICH Q2(R1):
    • Specificity : Demonstrate resolution from structurally similar impurities (e.g., Impurity 5 or 10) using spiked samples.
    • Sensitivity : Determine limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).
    • Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Q. What strategies resolve discrepancies in impurity profiling data for this compound?

  • Methodological Answer : Conduct orthogonal analyses:
    • HPLC-DAD vs. LC-MS : Compare UV spectra (e.g., λmax at 254 nm) with MS fragmentation patterns to confirm identity.
    • Forced degradation studies : Expose Impurity 1 to heat (40–60°C), acid/alkaline hydrolysis, or photolytic stress to identify degradation products that may co-elute with other impurities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Design a stability-indicating study:
    • Store Impurity 1 in amber vials at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).
    • Analyze samples at 0, 1, 3, and 6 months using validated HPLC methods.
    • Monitor degradation via new peak formation or changes in impurity concentration (±5% threshold) .

Q. What synthetic pathways are associated with the formation of this compound?

  • Methodological Answer : Impurity 1 likely arises during the esterification step of ceftaroline synthesis. Investigate by:
    • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate byproducts.
    • Scale-up experiments : Compare impurity profiles between lab-scale and pilot-scale batches to identify process-related variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.